5-Chlorouracil
Overview
Description
5-Chlorouracil is an organic compound with the chemical formula C4H3ClN2O2. It is a derivative of uracil, a nitrogenous base found in RNA and DNA. 5-Chlorouracil has been used in various scientific research applications due to its unique properties and potential applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
Photolysis in Natural Waters
5-Chlorouracil, when exposed to ultraviolet light, undergoes photolysis in natural water systems. This process is influenced by factors like pH, temperature, and light wavelength. For example, the monoanion form of 5-chlorouracil, prevalent above pH 8, rapidly degrades under specific ultraviolet light conditions (Southworth & Gehrs, 1976).
Transition Metal Complexes
5-Chlorouracil forms complexes with various transition metals, such as nickel, copper, zinc, and cadmium. These complexes, where 5-chlorouracil acts as a bidentate ligand, show potential for various chemical applications due to their structural and chemical properties (Singh, Ghose, & Ghose, 1988).
Fluorescence and Tautomerism Studies
At room temperature, 5-chlorouracil demonstrates unique fluorescence characteristics, with variations observed when changing the excitation wavelength. This property, along with its tautomeric forms, offers insights into its interactions at different pH levels (Suwaiyan, Morsy, & Odah, 1995).
Electron-Induced Chemistry
5-Chlorouracil undergoes complex electron-induced reactions. These reactions are essential in understanding the molecular behavior of 5-chlorouracil under various energy states, providing insights into its potential uses in more advanced chemical processes (Sommerfeld, 2001).
Molecular Modeling and DNA Docking
Advanced computational methods have been used to model the structure and vibrational behaviors of 5-chlorouracil, both in its monomeric and dimeric forms. Additionally, DNA docking analysis of 5-chlorouracil has shown its potential interaction with DNA through hydrogen bonding, highlighting its applications in molecular biology (Akalin, Çelik, & Akyuz, 2020).
Adsorption Studies
5-Chlorouracil's adsorption properties have been studied using montmorillonite clay. This research provides insights into how 5-chlorouracil interacts with natural minerals, which is vital for environmental chemistry and pollution control studies (Akyuz & Akyuz, 2017).
Antitumor Activity
Studies on complexes formed by 5-chlorouracil with various metal ions have shown significant antitumor activity, particularly with chromium (III) complexes. This discovery opens up potential uses in cancer research and treatment (Narang, Singh, & Bhattacharya, 1998).
Radiation Damage Studies
Research on the formation of free radicals in 5-chlorouracil crystals under X-irradiation provides valuable data for radiation chemistry and pharmaceutical applications (Oloff & Hüttermann, 1977).
Molecular Structure and Spectroscopy
5-Chlorouracil's crystal structure and base-stacking properties have been explored to understand its mutagenic nature and interactions in nucleic acids. This is crucial for genetic studies and drug design (Sternglanz & Bugg, 1975).
Environmental Impact
The incorporation of 5-chlorouracil in animal DNA, particularly in liver and testes, due to environmental exposure, highlights its significance in environmental health and safety assessments (Pal, Cumming, Walton, & Preston, 1981).
properties
IUPAC Name |
5-chloro-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTBZKVVGZNMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075137 | |
Record name | 5-Chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorouracil | |
CAS RN |
1820-81-1 | |
Record name | 5-Chlorouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-CHLOROURACIL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLOROURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ4V03RNY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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